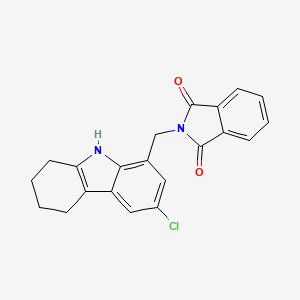

2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione

Descripción

2-((6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound featuring a fused carbazole core substituted with a chlorine atom at the 6-position and an isoindoline-1,3-dione moiety linked via a methyl group at the 8-position. The isoindoline-1,3-dione group contributes to hydrogen-bonding capabilities through its carbonyl groups, which may influence binding affinity in biological systems .

Propiedades

IUPAC Name |

2-[(3-chloro-6,7,8,9-tetrahydro-5H-carbazol-1-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O2/c22-13-9-12(19-17(10-13)14-5-3-4-8-18(14)23-19)11-24-20(25)15-6-1-2-7-16(15)21(24)26/h1-2,6-7,9-10,23H,3-5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMAPSKDEGTBKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC(=CC(=C3N2)CN4C(=O)C5=CC=CC=C5C4=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole structure . This is followed by further functionalization to introduce the chloro and isoindoline-dione groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: Halogen substitution reactions are common, particularly involving the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Aplicaciones Científicas De Investigación

2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to proteins or enzymes, altering their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

- Synthetic Complexity : The target compound’s synthesis likely involves alkylation or Friedel-Crafts reactions to attach the isoindoline-dione to the carbazole, contrasting with the Claisen-Schmidt condensations used for acryloyl-linked analogs .

- The triazolidine ring in Compound 13c introduces sulfur, which may confer redox activity or metal-binding properties .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : All isoindoline-1,3-dione derivatives exhibit strong carbonyl stretches (1700–1785 cm⁻¹). The target compound’s carbazole NH and aromatic C-Cl stretches (~750 cm⁻¹) would further distinguish it .

- NMR Data : The tetrahydrocarbazole’s methylene protons (δ 2.5–3.5 ppm) and isoindoline-dione aromatic protons (δ 7.8–8.2 ppm) align with analogs like Compound 15 (δ 7.59–8.10 ppm for aromatic protons) .

Actividad Biológica

The compound 2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione , also known as CAS No. 890642-65-6 , is a complex organic molecule that combines the structural features of carbazole and isoindoline-dione. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Anticancer Activity : Indole derivatives, including this compound, are known for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as modulation of signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens. This is likely due to its ability to disrupt microbial cell membranes or inhibit key metabolic processes within the microorganisms.

Anticancer Studies

Several studies have highlighted the anticancer potential of compounds related to isoindoline derivatives:

- Cell Line Studies : In vitro studies have shown that isoindoline derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines .

- Mechanistic Insights : Research indicates that these compounds may exert their effects by inhibiting specific oncogenic pathways or by inducing reactive oxygen species (ROS) that lead to cancer cell death .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against several bacterial strains:

- Inhibition of Growth : The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For example, it was found to inhibit Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness.

Data Table: Biological Activity Summary

| Biological Activity | Effect | IC50/Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Anticancer (e.g., glioblastoma) | Cytotoxicity | IC50 < 10 µM |

| Antimicrobial | Bacterial growth inhibition | MIC 5–20 µg/mL |

| Antioxidant | ROS scavenging | Not quantified |

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related isoindoline derivative on human cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Action

In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. It demonstrated effective inhibition at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.